molecular formula C34H48O4 B13127072 2,3-Bis(decyloxy)anthracene-9,10-dione CAS No. 140844-73-1

2,3-Bis(decyloxy)anthracene-9,10-dione

Cat. No.: B13127072
CAS No.: 140844-73-1
M. Wt: 520.7 g/mol
InChI Key: BJMPORLYEDMMHY-UHFFFAOYSA-N
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Description

2,3-Bis(decyloxy)anthracene-9,10-dione is an organic compound with the molecular formula C34H48O4 and an average molecular mass of 520.754 Da . This compound is a derivative of 9,10-anthraquinone (also known as anthracene-9,10-dione), a fundamental structure known for its thermal stability and electronic properties . The specific structural feature of this analog is the presence of two decyloxy chains attached at the 2 and 3 positions of the anthraquinone core, which significantly influences its solubility and material characteristics . Researchers are exploring the use of this and related anthraquinone derivatives in the development of advanced materials. Its applications in research settings include its potential use as a building block for constructing three-dimensional organic frameworks, which are porous materials with potential uses as molecular separation sieves . Furthermore, due to its conjugated aromatic system, it is also investigated for incorporation into optical layers and devices, serving functions such as optical amplification . The compound is provided as a high-purity material for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

CAS No.

140844-73-1

Molecular Formula

C34H48O4

Molecular Weight

520.7 g/mol

IUPAC Name

2,3-didecoxyanthracene-9,10-dione

InChI

InChI=1S/C34H48O4/c1-3-5-7-9-11-13-15-19-23-37-31-25-29-30(34(36)28-22-18-17-21-27(28)33(29)35)26-32(31)38-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-26H,3-16,19-20,23-24H2,1-2H3

InChI Key

BJMPORLYEDMMHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(decyloxy)anthracene-9,10-dione typically involves the alkylation of anthraquinone derivatives. One common method is the Friedel-Crafts alkylation, where anthraquinone is reacted with decyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(decyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Bis(decyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(decyloxy)anthracene-9,10-dione is primarily related to its ability to interact with biological molecules and electronic systems. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. In electronic applications, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Alkoxy Chain Length :

  • Short Chains (Methoxy) : Increase solubility in polar solvents but may reduce thermal stability.
  • Long Chains (Decyloxy): Improve thermal stability (e.g., decomposition temperatures >436°C for pyrazine-based DPP derivatives) and induce self-assembly in nonpolar media .

Table 2: Substituent Type and Thermal Properties

Compound Substituent Type Decomposition Temp. (°C) Reference
2,3-Bis(decyloxy)pyridine Decyloxy 436–453
1,4-Bis(methoxyamino)-AQ Methoxyamino Not reported
2-(Butylamino)-AQ Butylamino

Electronic and Optical Properties

  • Electron-Withdrawing Effects: Pyrazine-based 2,3-bis(decyloxy) derivatives (e.g., DPP) exhibit stronger electron-withdrawing ability than quinoxaline analogues (DPx), leading to red-shifted absorption (ICT bands) and lower bandgap energies (2.48 eV vs. 2.82 eV) . Similar effects are expected for 2,3-bis(decyloxy)anthracene-9,10-dione.
  • Solvatochromism : Alkoxy-substituted compounds show minimal solvatochromism in the ground state but significant emission shifts (30–43 nm red shift) in polar solvents due to excited-state stabilization .

Biological Activity

2,3-Bis(decyloxy)anthracene-9,10-dione is a synthetic organic compound classified within the anthracene derivatives family. Its structure features two decyloxy groups at the 2 and 3 positions of the anthracene ring, along with a dione functional group at the 9 and 10 positions. This unique configuration enhances its solubility in organic solvents and contributes to its electronic properties, making it a candidate for various applications in materials science and organic electronics. However, its biological activity remains an area of ongoing research.

The compound can be synthesized through various methods, with the presence of long-chain alkoxy groups enhancing its solubility and reactivity. The following table summarizes some key structural features and comparisons with related compounds:

Compound NameStructure FeaturesUnique Aspects
2,3-Bis(decyloxy)anthracene-9,10-dioneTwo decyloxy groups at positions 2 and 3Enhanced solubility in organic solvents
9,10-AnthraquinoneTwo carbonyl groups at positions 9 and 10More reactive due to higher electrophilicity
1-HydroxyanthraquinoneHydroxyl group at position 1Exhibits different solubility and reactivity
6-HydroxyanthraquinoneHydroxyl group at position 6Potentially different biological activity
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dioneSimilar alkoxy substitution but with a hydroxyl groupEnhanced solubility due to longer alkoxy chain

Case Studies

Several studies have explored the biological implications of anthracene derivatives:

  • Case Study on Anticancer Activity : A study examining a series of disubstituted anthracene-9,10-diones found that compounds with two methylene links between amide groups exhibited superior cytotoxicity due to enhanced DNA binding characteristics .
  • Inflammation Inhibition Study : Another study reported that disubstituted anthracene derivatives significantly inhibited the production of nitric oxide and pro-inflammatory cytokines at concentrations as low as 5 µg/mL without notable cytotoxicity .

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